2,2-Dimethyl-3-(piperidin-3-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

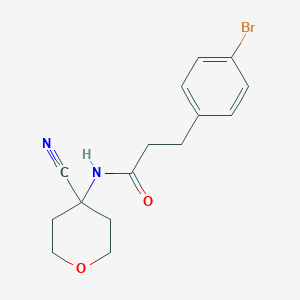

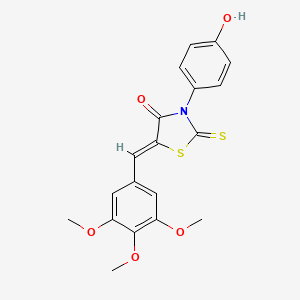

“2,2-Dimethyl-3-(piperidin-3-yl)propanamide” is a chemical compound with the molecular formula C10H20N2O . It has a molecular weight of 184.28 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for “2,2-Dimethyl-3-(piperidin-3-yl)propanamide” is1S/C10H20N2O/c1-10(2,3)9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

科学的研究の応用

Receptor Binding and Activity

One study focused on the methyl substitution on the piperidine ring of certain derivatives to explore their affinities and selectivities for sigma(1) and sigma(2) receptors. Compounds with monomethyl or geminal dimethyl groups demonstrated potent ligand activities and selectivity, suggesting their utility in tumor research and therapy due to their putative sigma(1) antagonist activity (Berardi et al., 2005).

Anticonvulsant and Antinociceptive Activity

Another study synthesized a library of piperazinamides as potential new hybrid anticonvulsants. These compounds combined chemical fragments of known antiepileptic drugs, displaying broad spectra of activity across preclinical seizure models and showing promise for further development as anticonvulsants (Kamiński et al., 2016).

Opioid Antagonism for GI Disorders

Research into N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines aimed to discover a peripherally selective opioid antagonist for treating gastrointestinal motility disorders. These efforts led to the identification of compounds with high affinity for opioid receptors, potent antagonist activity, and selective distribution to peripheral receptors (Zimmerman et al., 1994).

Corrosion Inhibition

A study on the adsorption and corrosion inhibition properties of piperidine derivatives on iron demonstrated that these compounds could effectively inhibit corrosion, offering insights into the development of new corrosion inhibitors (Kaya et al., 2016).

Antidepressant Effects

Research on piperine, a compound structurally related to piperidine derivatives, showed antidepressant-like effects in mice subjected to chronic mild stress. This effect was linked to the up-regulation of BDNF in the hippocampus, indicating the potential for developing new antidepressants based on this mechanism (Li et al., 2007).

特性

IUPAC Name |

2,2-dimethyl-3-piperidin-3-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,9(11)13)6-8-4-3-5-12-7-8/h8,12H,3-7H2,1-2H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUQVCCRZBSYAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCNC1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(piperidin-3-yl)propanamide | |

CAS RN |

1820647-84-4 |

Source

|

| Record name | 2,2-dimethyl-3-(piperidin-3-yl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-bromophenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2701943.png)

![6-Phenylmethoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B2701944.png)

![[4-[(3-methoxybenzyl)thio]-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2701946.png)

![6-Bromo-2-chlorothiazolo[4,5-b]pyridine](/img/structure/B2701951.png)

![6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B2701955.png)